7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
7-(4-Fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine-2,4-dione core. Key substituents include a 4-fluorophenyl group at position 7, methyl groups at positions 1 and 3, and a naphthalen-1-ylmethyl thioether at position 3. The fluorophenyl and naphthalenylmethyl thio groups likely enhance lipophilicity and target binding, while the dimethyl groups may influence metabolic stability .
Properties
CAS No. |
852171-21-2 |
|---|---|
Molecular Formula |
C25H19FN4O2S |
Molecular Weight |
458.51 |
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN4O2S/c1-29-22-20(24(31)30(2)25(29)32)23(28-21(27-22)16-10-12-18(26)13-11-16)33-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3 |
InChI Key |
FSRGMAJBJPDHRY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of the compound typically involves a multi-step process starting from simpler precursors. A common method reported involves the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The crude product is then recrystallized from dimethylformamide to yield colorless crystals with a melting point of 246–248 °C .
Anticancer Activity
Research indicates that pyrimido[4,5-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. In vitro studies have demonstrated that similar compounds in this class can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that derivatives of pyrimidine exhibit activity against a range of bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of antibacterial activity. Notably, certain derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory potential of pyrimidine derivatives is well-documented. Compounds similar to this compound have been shown to reduce inflammation markers in various models. Additionally, antioxidant activities have been reported, suggesting that these compounds may help mitigate oxidative stress-related damage in cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: These compounds may affect signaling pathways such as MAPK and NF-kB which are crucial in regulating cell survival and inflammation .
Case Studies
Several case studies highlight the effectiveness of pyrimidine derivatives:
- Anticancer Efficacy: In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), a similar pyrimido[4,5-d]pyrimidine derivative showed IC50 values in the low micromolar range .
- Antimicrobial Testing: A series of tests against multiple bacterial strains indicated that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin and streptomycin .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis of Pyrimido[4,5-d]pyrimidines
The synthesis of the pyrimido[4,5-d]pyrimidine derivatives typically involves multi-step processes. For example, the synthesis can begin with the reaction of various substituted pyrimidines and thioketones. A common method includes cyclization reactions that yield the desired pyrimido derivatives through nucleophilic substitutions and condensation reactions under specific conditions.
Key Synthetic Pathways
- Cyclization Reactions : Utilizing thioketones and substituted pyrimidines.
- Nucleophilic Substitution : Involves the introduction of various functional groups to enhance biological activity.
- Recrystallization : To purify the synthesized compounds for further analysis.
Anticancer Activity
Research has shown that pyrimido[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds from this class have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. The mechanism often involves interference with signaling pathways critical for tumor growth and survival.
Antimicrobial Properties
Pyrimido[4,5-d]pyrimidines have also been reported to possess antimicrobial activities. Studies indicate that certain derivatives can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antibiotics.
Anti-inflammatory Effects
Some derivatives of this compound class have demonstrated anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases.
Case Study 1: EGFR Inhibition
A study by Saravanan et al. reported the synthesis of a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones that showed selective inhibition of EGFR in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with these compounds compared to controls .
Case Study 2: Antimicrobial Activity
In another research effort, Sharma et al. synthesized various thio-substituted pyrimido derivatives and evaluated their antimicrobial activity against a panel of pathogens. The findings revealed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential .
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory effects demonstrated that specific pyrimido[4,5-d]pyrimidines effectively inhibited COX-2 activity in cellular models. This inhibition correlated with reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which these compounds could mitigate inflammation-related disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of fused pyrimidine derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis with structurally related compounds:
Key Observations
Core Structure Variations: The target compound’s pyrimido[4,5-d]pyrimidine core is distinct from pyrido[1,2-a]pyrimidinones () and thieno[2,3-d]pyrimidines (). These variations influence ring planarity, electron distribution, and binding pocket compatibility . Compared to dipyrimido[1,2-a:4',5'-d]pyrimidines (), the target lacks an acrylamide side chain, which may reduce covalent binding but improve metabolic stability .
Substituent Effects: The 4-fluorophenyl group (shared with Patent 5 in ) enhances electronegativity and π-stacking interactions, commonly seen in kinase inhibitors . This contrasts with Patent 5’s tetrahydropyridinyl group, which offers basicity and solubility . Methyl groups at positions 1 and 3 may reduce oxidative metabolism, extending half-life compared to unmethylated analogues .
Synthetic Approaches :
- The naphthalenylmethyl thioether in the target compound likely derives from nucleophilic substitution (e.g., alkylation of a thiol intermediate), analogous to benzyl chloride alkylation methods in .
- Patent compounds () and dipyrimido derivatives () employ modular strategies, such as Suzuki couplings or amine substitutions, to introduce aryl and heterocyclic groups .
Q & A
Q. What are the optimal reaction conditions for synthesizing the target compound?
The synthesis involves alkylation steps using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, as demonstrated in analogous thieno[2,3-d]pyrimidine derivatives . Reaction optimization can employ Design of Experiments (DOE) to minimize trials while assessing variables like solvent polarity, temperature, and catalyst loading. Statistical methods (e.g., factorial design) help identify critical parameters, such as the role of DMF in enhancing nucleophilicity .
Q. How is the structural identity of the compound confirmed?
Characterization typically involves:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- Mass spectrometry : For molecular weight confirmation.
- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in structurally similar pyrimidine-diones . Computational validation (e.g., DFT calculations) can cross-check experimental NMR shifts .
Q. What purification methods are recommended for isolating the compound?
Crystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for isolating crystalline intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related byproducts. Purity is confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational tools streamline reaction design for this compound?
Quantum chemical calculations (e.g., transition state modeling) predict regioselectivity in alkylation steps. The ICReDD framework integrates reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error approaches. For example, solvent effects on thiomethyl group reactivity can be simulated using COSMO-RS .
Q. What strategies address contradictory data in reaction yields with varying substituents?
Contradictions (e.g., low yields with bulkier benzyl chlorides) may arise from steric hindrance or competing side reactions. A systematic approach includes:
- Kinetic studies : To identify rate-determining steps.
- Hammett analysis : Correlates substituent electronic effects with reaction rates.
- In situ monitoring : Techniques like FT-IR track intermediate formation . Adjusting base strength (e.g., switching from K₂CO₃ to Cs₂CO₃) can mitigate steric challenges .
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) studies focus on:
- Fluorophenyl group : Enhances metabolic stability via reduced CYP450 interactions.
- Naphthalenylmethylthio moiety : Impacts lipophilicity and membrane permeability.
- Pyrimidine-dione core : Modulates hydrogen-bonding interactions with target proteins. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases .
Q. What methodologies resolve spectral overlaps in NMR analysis?
For complex aromatic regions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
